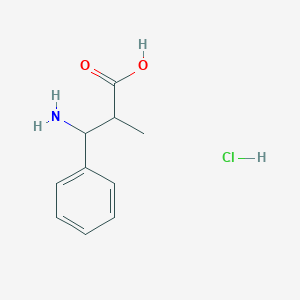

3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride

描述

3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride (CAS 180182-02-9) is a chiral α-methyl-substituted phenylalanine derivative with the molecular formula C₁₀H₁₄ClNO₂ and a molecular weight of 215.68 g/mol . Its structure features a phenyl group, a methyl substituent at the β-carbon, and an amino group at the α-carbon, forming a branched carboxylic acid backbone (SMILES: CC(C(C1=CC=CC=C1)N)C(=O)O) . The compound is stored under inert atmospheric conditions at room temperature and carries hazard warnings for skin/eye irritation and respiratory sensitivity (H315, H319, H335) . While its pharmacological applications remain underexplored in the provided literature, it is marketed as a research chemical, though discontinuation notices exist .

属性

IUPAC Name |

3-amino-2-methyl-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7(10(12)13)9(11)8-5-3-2-4-6-8;/h2-7,9H,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZVTRMGOUQUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Chemistry

3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride is primarily used as an intermediate in the synthesis of pharmaceuticals and organic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it essential for creating diverse chemical derivatives.

Common Reactions:

- Oxidation: Produces amides and nitro compounds.

- Reduction: Yields alcohols and amines.

- Electrophilic Substitution: Involves reactions with strong acids to modify the phenyl ring.

Biology

In biological research, this compound serves as a crucial building block for studying amino acid metabolism and protein synthesis. Its interactions with biological targets can influence various metabolic pathways.

Biological Activities:

- Neuroprotective Effects: Exhibits potential benefits in treating neurodegenerative diseases by reducing cell death under oxidative stress conditions.

- Antioxidant Activity: Demonstrates the ability to scavenge free radicals, mitigating oxidative damage.

- Modulation of Neurotransmitter Systems: Influences glutamate and GABA receptor activity, crucial for maintaining neural function.

Medical Applications

The compound is being explored for therapeutic applications due to its neuroprotective properties and potential role in drug design. Research indicates that it may interact with specific receptors in the nervous system, modulating their activity and offering novel approaches for treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

- Neuroprotective Study: A study published in The Journal of Organic Chemistry found that the compound significantly reduced neuronal cell death when exposed to oxidative stress, indicating its potential as a neuroprotective agent.

- Antioxidant Activity Assessment: In vitro assays demonstrated strong antioxidant properties, showcasing its capability to scavenge free radicals effectively.

- Pharmacological Evaluation: Research revealed that this compound could modulate glutamate receptors critical for synaptic transmission and plasticity.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Neuroprotective Effects | Reduces neuronal cell death under oxidative stress conditions |

| Antioxidant Activity | Scavenges free radicals; mitigates oxidative damage |

| Modulation of Receptors | Influences glutamate receptor activity; implications for synaptic function |

作用机制

The mechanism by which 3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride exerts its effects involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. The specific pathways and molecular targets depend on the context of its application, whether in drug design or biochemical research.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Phenylpropanoic Acid Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Findings :

- The (2R,3S)-3-amino-2-hydroxy derivative replaces the methyl group with a hydroxyl group, likely altering solubility and metabolic stability .

- Stereochemical Impact : The (2R,3S)-configured compound demonstrates how stereochemistry influences physicochemical properties, though biological activity data are lacking .

Ester Derivatives

Table 2: Esterified Analogs

Key Findings :

- Esterification Effects : Conversion of the carboxylic acid to a methyl or ethyl ester reduces polarity, enhancing membrane permeability but requiring metabolic activation (e.g., hydrolysis) for bioactivity .

生物活性

3-Amino-2-methyl-3-phenylpropanoic acid hydrochloride, also known as (2S,3R)-3-amino-2-methyl-3-phenylpropanoic acid hydrochloride, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure due to the presence of a phenyl group attached to the central carbon, which influences its interactions with biological systems.

The hydrochloride salt form of this compound enhances its solubility in water, making it suitable for various biochemical applications. Several synthesis methods have been developed to produce this compound, including:

- Catalytic Hydrogenation : This method involves the reduction of starting materials under hydrogen gas using a catalyst.

- Esterification Reactions : These reactions can yield the desired hydrochloride salt through the reaction of acids and alcohols.

- Chiral Resolution : Techniques such as chromatography can be employed to separate and purify the chiral forms of the compound.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

- Antioxidant Activity : The compound has demonstrated antioxidant capabilities, which could help mitigate oxidative stress in cells.

- Modulation of Neurotransmitter Systems : Interaction studies suggest it may influence neurotransmitter systems, particularly those involving glutamate and GABA, which are crucial for maintaining neural function.

Interaction with Biological Targets

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Receptors : It has been shown to bind to specific receptors in the nervous system, potentially modulating their activity.

- Enzymes : The compound may inhibit or enhance the activity of certain enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the effects and mechanisms of action of this compound:

- Neuroprotective Study : A study published in The Journal of Organic Chemistry investigated the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent in neuroprotection .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound exhibited strong antioxidant properties, scavenging free radicals effectively .

- Pharmacological Evaluation : A pharmacological evaluation revealed that this compound could modulate glutamate receptors, which are critical for synaptic transmission and plasticity .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Neuroprotective Effects | Reduces neuronal cell death under oxidative stress conditions |

| Antioxidant Activity | Scavenges free radicals; mitigates oxidative damage |

| Modulation of Receptors | Influences glutamate receptor activity; potential implications for synaptic function |

准备方法

Process Summary:

- Raw Materials : Benzaldehyde, malonic acid, ammonium acetate.

- Solvent : Methanol or ethanol.

- Reaction Conditions :

- Heat mixture of malonic acid and ammonium acetate in methanol at 50°C.

- Add benzaldehyde dropwise, followed by reflux.

- Cool to 0–10°C, then add thionyl chloride dropwise.

- Reflux for 16–17 hours.

- Workup :

- Remove alcohol by distillation.

- Extract with dichloromethane.

- Adjust pH to 6–7 with sodium hydroxide.

- Separate organic layer, concentrate to obtain product.

Key Data from Patent:

| Parameter | Value |

|---|---|

| Benzaldehyde | 10.0 g |

| Malonic Acid | 9.3–9.8 g |

| Ammonium Acetate | 10.9–18.2 g |

| Solvent | Methanol (50–75 mL) |

| Reaction Temperature | 50°C (initial), reflux later |

| Thionyl Chloride | 40–55 g |

| Reaction Time | 16–17 hours (reflux) |

| Yield | 58–78% |

| Purity (HPLC) | ~98% |

Advantages:

- High selectivity and yield.

- No need for intermediate purification, reducing complexity.

- Environmentally friendly with fewer impurities.

- Practical and scalable for industrial production.

Spectroscopic Data:

- ^1H NMR (400 MHz, CDCl3): δ 7.294–7.167 (m, 5H, aromatic), 4.345 (t, 1H), 3.604 (s, 3H, methyl ester), 2.581 (d, 2H), 1.744 (s, 2H).

This method produces the methyl ester intermediate, which can be converted to the hydrochloride salt by acid treatment.

Phenylalanine-Based Synthesis

Another common approach involves starting from phenylalanine or its derivatives. The amino acid is modified under acidic conditions to introduce the methyl substituent at the 2-position and then converted into the hydrochloride salt.

Reaction Steps:

- Starting from phenylalanine or substituted phenylalanine.

- Methylation or other alkylation reactions to introduce the 2-methyl group.

- Formation of the hydrochloride salt by treatment with hydrochloric acid.

- Purification by crystallization.

Reaction Conditions and Reagents:

- Acidic medium, typically hydrochloric acid.

- Control of temperature and pH to optimize yield and purity.

- Use of crystallization for purification.

Notes on Industrial Production:

- Optimization focuses on maximizing yield and purity.

- Crystallization is preferred for removing impurities.

- The process is suitable for large-scale synthesis.

Types of Reactions Involved:

| Reaction Type | Typical Reagents/Conditions | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, nitric acid | Amides, nitro derivatives |

| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohols, amines |

| Substitution | Strong acids (e.g., sulfuric acid) | Halogenated phenyl derivatives |

This method is versatile but may involve more steps and purification stages compared to the one-pot process.

Isotopically Labelled Analogues Synthesis (Research Findings)

Research on isotopically labelled 3-amino-2-phenylpropanoic acid derivatives provides insight into synthetic strategies that can be adapted for the methylated analogue.

- Starting from labelled phenylcyanoacetate derivatives.

- Hydrolysis and conversion to amino acid hydrochloride salts.

- Purification by ion exchange chromatography.

Yields reported for labelled methyl esters range from 40% to 87%, indicating the efficiency of the synthetic route.

Comparative Summary of Preparation Methods

| Aspect | One-Pot Process (Benzaldehyde Route) | Phenylalanine-Based Route | Isotopically Labelled Synthesis |

|---|---|---|---|

| Starting Materials | Benzaldehyde, malonic acid, ammonium acetate | Phenylalanine derivatives | Labelled phenylcyanoacetate |

| Reaction Complexity | Low (one-pot) | Moderate (multi-step) | Moderate to high |

| Purification | Simple extraction and concentration | Crystallization | Ion exchange chromatography |

| Yield | 58–78% | Variable, optimized industrially | 40–87% |

| Environmental Impact | Low waste, green chemistry compliant | Higher waste, energy consumption | Moderate |

| Scalability | High | High | Research scale |

常见问题

Q. What are the optimized synthetic routes for 3-amino-2-methyl-3-phenylpropanoic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or ester hydrolysis followed by hydrochloric acid treatment. Key parameters include:

- Temperature : 0–5°C for intermediate stabilization (e.g., ethyl ester precursor) .

- pH Control : Maintain acidic conditions (pH 2–3) during salt formation to prevent decomposition .

- Scalability : Lab-scale synthesis (100 mg–1 g) uses reflux in polar aprotic solvents (e.g., THF); larger scales require controlled HCl gas introduction .

- Yield Optimization : Pilot studies report 65–78% yields under inert atmospheres (N₂/Ar) to minimize oxidation .

Table 1 : Synthesis Conditions Comparison

| Parameter | Lab-Scale (1 g) | Pilot-Scale (100 g) |

|---|---|---|

| Solvent | THF | Dichloromethane |

| Temperature | 0–5°C | 20–25°C |

| HCl Source | Aqueous HCl | HCl gas |

| Yield | 72% | 68% |

| Data derived from scaled protocols . |

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies backbone structure (e.g., methyl group at δ 1.3 ppm, phenyl protons at δ 7.2–7.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry (e.g., R/S configuration at C2 and C3) and confirms hydrochloride salt formation .

- HPLC-MS : Validates purity (>98%) and molecular weight (227.69 g/mol) using C18 columns with 0.1% TFA in mobile phase .

Q. How do solubility and stability profiles impact experimental design?

- Methodological Answer :

- Solubility : Highly soluble in water (≥50 mg/mL at 25°C) and polar solvents (DMF, DMSO) due to the hydrochloride salt . Insoluble in hexane/ether, necessitating solvent screening for reactions .

- Stability : Stable at −20°C for >12 months; degrades at pH >7 (hydrolysis of the amino ester group). Use buffered solutions (pH 4–6) for biological assays .

- Handling : Store under desiccation; hygroscopicity may alter stoichiometry in air-sensitive reactions .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what are the implications for biological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) or asymmetric catalysis with L-proline derivatives to isolate (R)- or (S)-enantiomers .

- Activity Implications : Enantiomers may exhibit divergent binding to targets (e.g., 10-fold difference in IC₅₀ for enzyme inhibition). Validate purity via circular dichroism (CD) or optical rotation .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, and how should interference from the hydrochloride counterion be mitigated?

- Methodological Answer :

- Assay Design :

- Enzyme Inhibition : Pre-incubate with target enzymes (e.g., proteases) in Tris-HCl buffer (pH 7.4); use chloride-free controls to isolate counterion effects .

- Cellular Uptake : Radiolabel the compound (³H/¹⁴C) and quantify accumulation via scintillation counting; correct for chloride-mediated ion channel interference .

- Data Interpretation : Normalize activity to chloride concentration (e.g., 0.9% saline controls) .

Q. How can contradictory solubility data in literature be resolved when planning formulation studies?

- Methodological Answer :

- Root Cause Analysis : Discrepancies often arise from polymorphic forms (e.g., anhydrous vs. monohydrate). Characterize batches via differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) .

- Mitigation : Pre-dry samples at 60°C under vacuum for 24h to standardize hydration state before solubility tests .

Q. What strategies address regioselectivity challenges in modifying the phenyl or methyl groups?

- Methodological Answer :

- Directed Functionalization : Use protecting groups (e.g., Boc for the amino group) to block undesired sites during electrophilic aromatic substitution .

- Catalytic Methods : Pd-catalyzed C–H activation selectively modifies the phenyl ring at the para position; optimize with ligands like XPhos .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。